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Compound Name: (S)-LY3177833 hydrate

Cat. No.: B15587493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-LY3177833 hydrate, also known as LY3143921 hydrate, is an orally bioavailable small

molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1] CDC7 is a serine/threonine kinase

that plays a crucial role in the initiation of DNA replication and is often overexpressed in various

cancer types, making it a compelling target for anticancer therapies.[1][2] By inhibiting CDC7,

(S)-LY3177833 disrupts the phosphorylation of the minichromosome maintenance (MCM)

complex, a critical step for the initiation of DNA replication, leading to cell cycle arrest and

apoptosis in cancer cells.[1][3] This technical guide provides a comprehensive overview of the

chemical structure, properties, mechanism of action, and relevant experimental protocols for

(S)-LY3177833 hydrate.

Chemical Structure and Properties
(S)-LY3177833 hydrate is the hydrated form of (3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-

pyrazol-4-yl)-2H-isoindol-1-one.[1] Its chemical and physical properties are summarized in the

tables below.
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Identifier Value

IUPAC Name
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-

pyrazol-4-yl)-2H-isoindol-1-one;hydrate[1]

Synonyms
LY3143921 hydrate, LY3177833 (monohydrate)

[1]

CAS Number 1627696-53-0 (for monohydrate)[1]

Molecular Formula C16H14FN5O2[4]

Molecular Weight 327.31 g/mol [4]

Property Value

Appearance Solid

Solubility
Soluble in DMSO, DMF, and Ethanol. Limited

solubility in PBS (pH 7.2) at 0.3 mg/mL.[5]

Storage Store at -20°C for long-term stability.[3]

Mechanism of Action and Biological Activity
(S)-LY3177833 is a potent and selective ATP-competitive inhibitor of CDC7 kinase.[1][6] The

primary downstream target of CDC7 is the MCM2 subunit of the MCM complex.[3] Inhibition of

CDC7 by (S)-LY3177833 prevents the phosphorylation of MCM2, thereby blocking the initiation

of DNA replication and inducing replication stress, which can lead to cell cycle arrest and

apoptosis in cancer cells.[1][3]

Signaling Pathway
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Figure 1: CDC7 Signaling Pathway and Inhibition by (S)-LY3177833

In Vitro Activity
Target Assay Type IC50

CDC7 Kinase Enzymatic Assay 3.3 nM[3]

pMCM2 (in H1299 cells) Cellular Assay 290 nM[3]

Pharmacokinetics
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Limited pharmacokinetic data for (S)-LY3177833 hydrate is available from a first-in-human

Phase I clinical trial in patients with advanced solid tumors.[1] The compound was administered

orally.

Dose
(mg)

Cmax
(ng/mL)

Tmax (hr)

AUC0-
24h
(ng.hr/mL
)

t1/2 (hr) Vz/F (L)
CL/F
(L/hr)

30 16.5 - 28.5 2.0 - 4.0 170 - 279 11.2 - 17.5
1080 -

1560
108 - 176

60 35.8 - 72.8 2.0 - 6.0 419 - 945 13.9 - 18.2 872 - 1560 63.5 - 143

120 104 - 239 2.0 - 4.0
1340 -

2800
13.5 - 18.0 569 - 1040 42.9 - 89.6

180 185 - 347 2.0 - 6.0
2270 -

4580
14.5 - 20.3 557 - 1090 39.3 - 79.3

270 280 - 541 2.0 - 6.0
3630 -

7080
15.6 - 21.8 511 - 991 38.1 - 74.4

Data presented as ranges observed in the study.[1]

In Vivo Efficacy
(S)-LY3177833 has demonstrated dose-dependent anti-tumor activity in a human colorectal

adenocarcinoma (SW620) mouse xenograft model.[3]

Dosing Regimen Result

10.4 - 31.2 mg/kg, oral gavage, twice daily for 2

weeks

Significant, dose-dependent tumor regression.

No significant tumor growth was observed for 2

weeks after cessation of dosing.[3]

Experimental Protocols
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The following are generalized protocols for key assays used to characterize CDC7 inhibitors

like (S)-LY3177833.

Experimental Workflow

In Vitro Evaluation

In Vivo Evaluation

CDC7 Kinase Assay
(e.g., ADP-Glo)

Cellular pMCM2 Assay
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Figure 2: General Experimental Workflow for CDC7 Inhibitor Characterization

CDC7 Kinase Assay (ADP-Glo™ Based)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15587493?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Preparation: Prepare kinase buffer, ATP solution, and the CDC7/Dbf4 enzyme

complex. Serially dilute (S)-LY3177833 in DMSO, and then in kinase buffer.

Reaction Setup: In a 96-well plate, add the diluted inhibitor or vehicle control.

Initiate Reaction: Add a master mix containing the kinase, substrate (e.g., a synthetic

peptide), and ATP to each well.

Incubation: Incubate the plate at 30°C for 60 minutes.

ADP Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal. Incubate for 30 minutes at room temperature.

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to

the amount of ADP produced and thus the kinase activity.

Cellular Phospho-MCM2 (pMCM2) Western Blot Assay
Cell Culture and Treatment: Plate cancer cells (e.g., H1299) and treat with various

concentrations of (S)-LY3177833 for a specified time.

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF membrane.

Immunoblotting: Block the membrane and probe with primary antibodies against pMCM2

(e.g., Ser40/41) and total MCM2. Subsequently, probe with a loading control antibody (e.g.,

GAPDH or β-actin).
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Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using

an ECL substrate and an imaging system.

Analysis: Quantify band intensities to determine the relative levels of pMCM2 normalized to

total MCM2 and the loading control.

Cell Viability Assay (MTT-Based)
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of (S)-LY3177833 and incubate for

48-72 hours.

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for

the formation of formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to

dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells.

Conclusion
(S)-LY3177833 hydrate is a potent and orally bioavailable inhibitor of CDC7 kinase with

demonstrated in vitro and in vivo anti-tumor activity. Its mechanism of action, centered on the

disruption of DNA replication initiation, makes it a promising candidate for the treatment of

various cancers. The data and protocols presented in this guide provide a valuable resource for

researchers and drug development professionals working with this compound and in the

broader field of CDC7 inhibition. Further investigation into its clinical efficacy and safety profile

is ongoing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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